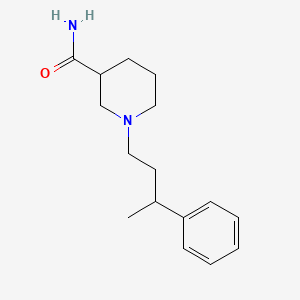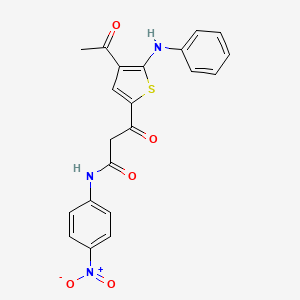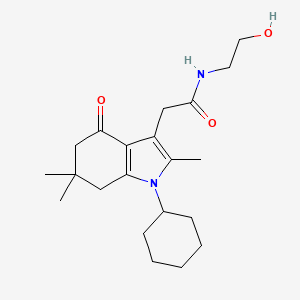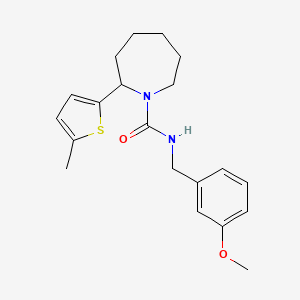
1-(3-phenylbutyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-phenylbutyl)-3-piperidinecarboxamide, also known as PPCC, is a synthetic compound that belongs to the family of piperidinecarboxamide derivatives. It has been extensively researched for its potential use in various scientific applications, including medicinal chemistry, neuroscience, and pharmacology. In
Mechanism of Action
1-(3-phenylbutyl)-3-piperidinecarboxamide acts as a selective antagonist of the sigma-1 receptor, which is a protein that is widely distributed in the central nervous system. The sigma-1 receptor has been implicated in various physiological and pathological processes, including the regulation of ion channels, the modulation of neurotransmitter release, and the regulation of intracellular calcium signaling. By blocking the sigma-1 receptor, 1-(3-phenylbutyl)-3-piperidinecarboxamide can modulate these processes, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
1-(3-phenylbutyl)-3-piperidinecarboxamide has been found to have various biochemical and physiological effects. In animal studies, 1-(3-phenylbutyl)-3-piperidinecarboxamide has been found to increase dopamine levels in the brain, which may contribute to its potential therapeutic effects in Parkinson's disease. 1-(3-phenylbutyl)-3-piperidinecarboxamide has also been found to decrease the release of glutamate, an excitatory neurotransmitter that is implicated in various neurological disorders. Additionally, 1-(3-phenylbutyl)-3-piperidinecarboxamide has been found to have analgesic properties, which may be due to its modulation of the sigma-1 receptor.
Advantages and Limitations for Lab Experiments
1-(3-phenylbutyl)-3-piperidinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Additionally, 1-(3-phenylbutyl)-3-piperidinecarboxamide has been extensively studied, and its mechanism of action is well understood, making it a useful tool for studying various neurological processes. However, 1-(3-phenylbutyl)-3-piperidinecarboxamide also has some limitations. It has been found to have poor solubility in water, which may limit its use in certain experiments. Additionally, 1-(3-phenylbutyl)-3-piperidinecarboxamide has not been extensively studied in humans, and its potential therapeutic effects in humans are not yet fully understood.
Future Directions
There are several future directions for research on 1-(3-phenylbutyl)-3-piperidinecarboxamide. One area of research is the development of more potent and selective sigma-1 receptor antagonists, which may have improved therapeutic effects. Additionally, 1-(3-phenylbutyl)-3-piperidinecarboxamide may be useful in studying the role of the sigma-1 receptor in various neurological disorders, including depression and anxiety. Finally, 1-(3-phenylbutyl)-3-piperidinecarboxamide may have potential use in combination therapy with other drugs for the treatment of various neurological disorders.
Synthesis Methods
1-(3-phenylbutyl)-3-piperidinecarboxamide can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the protection of the amine group of piperidine with a suitable protecting group. The second step is the alkylation of the protected piperidine with 3-phenylbutyl bromide. The third step involves the deprotection of the amine group, followed by the carboxylation of the amine with carbon dioxide. The final step is the deprotection of the carboxamide group to yield 1-(3-phenylbutyl)-3-piperidinecarboxamide.
Scientific Research Applications
1-(3-phenylbutyl)-3-piperidinecarboxamide has been extensively researched for its potential use in various scientific applications. It has been found to have potential therapeutic effects in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. 1-(3-phenylbutyl)-3-piperidinecarboxamide has also been studied for its potential use in pain management, as it has been found to have analgesic properties. Additionally, 1-(3-phenylbutyl)-3-piperidinecarboxamide has been investigated for its potential use as a tool in studying the function of various neurotransmitter systems in the brain.
properties
IUPAC Name |
1-(3-phenylbutyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-13(14-6-3-2-4-7-14)9-11-18-10-5-8-15(12-18)16(17)19/h2-4,6-7,13,15H,5,8-12H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKAIBNMCHHLFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCCC(C1)C(=O)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylbutyl)piperidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbutanamide](/img/structure/B5185616.png)
![1-(4-fluorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-2-piperazinone trifluoroacetate](/img/structure/B5185623.png)
![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5185625.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5185646.png)
![N-(4-methoxyphenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5185652.png)

![2-[(4-methoxyphenoxy)methyl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5185666.png)
![3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5185668.png)


![2-(4-{3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-1-piperazinyl)pyrimidine](/img/structure/B5185694.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5185701.png)
![4-[(4-acetyl-1-piperazinyl)carbonyl]-1-(4-methoxyphenyl)-2-pyrrolidinone](/img/structure/B5185707.png)
![3-(4-bromobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid](/img/structure/B5185715.png)